molecular formula C16H10BrFO3 B5810490 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5810490
M. Wt: 349.15 g/mol
InChI Key: SJGJEZKRKYWJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one, also known as BFB, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one exerts its therapeutic effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response. 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of various kinases such as JNK, which is involved in the regulation of cell growth and apoptosis. Furthermore, 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the activity of various transcription factors such as NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating various caspases. Furthermore, 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the replication of various viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one is also stable under various conditions, which makes it suitable for long-term storage. However, 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous-based experiments. Furthermore, 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has limited bioavailability, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the study of 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one. One area of research is the development of new drugs based on the chemical structure of 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of research is the study of 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one in combination with other drugs to enhance its therapeutic effects. Furthermore, the study of 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one in animal models of disease may provide valuable insights into its potential therapeutic applications in humans. Finally, the study of the pharmacokinetics and pharmacodynamics of 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one may provide valuable information for the development of new drugs based on its chemical structure.
Conclusion:
In conclusion, 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties and has potential in the treatment of various diseases. 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one exerts its therapeutic effects by modulating various cellular signaling pathways, and it has several advantages and limitations for lab experiments. There are several future directions for the study of 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one, and further research may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-fluorobenzyl alcohol with 7-hydroxy-2H-chromen-2-one in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one. This synthesis method has been optimized to yield high purity 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one with good yields.

Scientific Research Applications

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one has been studied for its potential use in the development of new drugs for the treatment of cardiovascular diseases.

properties

IUPAC Name

7-[(4-bromo-2-fluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO3/c17-12-4-1-11(14(18)7-12)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGJEZKRKYWJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one

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